2-amino-N-(2,4-difluorophenyl)acetohydrazide
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Overview
Description
2-Amino-N-(2,4-difluorophenyl)acetohydrazide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a difluorophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2,4-difluorophenyl)acetohydrazide typically involves the reaction of 2,4-difluoroaniline with chloroacetic acid followed by hydrazinolysis. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2,4-difluorophenyl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide and potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Production of amines and hydrazides.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-N-(2,4-difluorophenyl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
2-Amino-2-(2,4-difluorophenyl)acetic acid
2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness: 2-Amino-N-(2,4-difluorophenyl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-N-(2,4-difluorophenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-5-1-2-7(6(10)3-5)13(12)8(14)4-11/h1-3H,4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIRWUQXWRORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N(C(=O)CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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